NH-bis(PEG3-t-butyl ester)
Description
Evolution and Significance of PEGylation in Contemporary Bioscience
The concept of PEGylation, the covalent attachment of PEG chains to molecules, dates back to the 1970s. ucl.ac.be Initially, it was discovered that attaching PEG to proteins like albumin and catalase could extend their circulation time in the body and reduce their immunogenicity, all while preserving their enzymatic activity. ucl.ac.be This breakthrough marked a significant milestone, demonstrating that extensive modification of a protein could enhance its therapeutic properties. ucl.ac.be
Throughout the 1990s, the development of monodisperse PEG linkers—those with a precisely defined molecular weight and structure—allowed for more controlled and specific bioconjugation strategies. chempep.combroadpharm.com This led to the evolution from simple, uniform linkers to complex, multifunctional architectures designed for highly specific tasks. chempep.com Today, PEGylation is a clinically and commercially successful technology applied to small molecules, nucleotides, peptides, and proteins to improve their pharmacokinetic and pharmacodynamic profiles. nih.gov The technology enhances drug solubility, prolongs residence time in the body, decreases degradation by metabolic enzymes, and shields molecules from the immune system. ucl.ac.benih.govfrontiersin.org
Poly(ethylene glycol) Architectures and Functionalization Strategies
The versatility of PEG linkers stems from their diverse architectures and the variety of functional groups that can be attached to their ends. jove.comresearchgate.net The structural design of a PEG linker is critical as it dictates the properties of the final conjugate.
Common PEG Architectures Include:
Linear PEGs: Simple, straight chains that connect two functional groups. axispharm.comjove.com
Branched or Multi-Arm PEGs: These structures feature a central core with multiple PEG arms radiating outwards. jove.comjenkemusa.comconju-probe.com This architecture allows for the attachment of multiple molecules, which can increase the payload of a drug delivery system or create complex, multifunctional constructs. jenkemusa.com
"Y-Shaped" or Branched PEGs: A specific type of branched linker that offers unique steric and pharmacokinetic benefits.
The utility of these architectures is realized through functionalization, where specific reactive groups are added to the termini of the PEG chains. This allows them to be covalently linked to other molecules. nih.gov A key distinction is made between homobifunctional and heterobifunctional linkers. Homobifunctional linkers possess identical reactive groups at each end, while heterobifunctional linkers have two different reactive groups. thermofisher.com This heterobifunctionality is crucial for complex syntheses where controlled, stepwise conjugation is required. cd-bioparticles.netmdpi.com Common functional groups include NHS esters (for reacting with amines), maleimides (for reacting with thiols), alkynes and azides (for click chemistry), and protected groups like Boc-protected amines or t-butyl esters that allow for sequential reactions. thermofisher.comcd-bioparticles.netlumiprobe.com
Contextualizing NH-bis(PEG3-t-butyl ester) within Multifunctional PEG Linker Design
NH-bis(PEG3-t-butyl ester) is a specialized, branched PEG linker built around a central secondary amine core. cenmed.comhodoodo.com From this amine, two identical arms extend, each consisting of a three-unit PEG chain terminating in a tert-butyl (t-butyl) ester. cenmed.comhodoodo.comcd-bioparticles.net This unique Y-shaped architecture places it firmly within the category of advanced, multifunctional linkers designed for sophisticated bioconjugation.
The key features of NH-bis(PEG3-t-butyl ester) are its three distinct functional points:
A Central Secondary Amine: This amine is nucleophilic and can react with various electrophiles, such as carboxylic acids or activated NHS esters, to form stable amide bonds. cenmed.comhodoodo.com
Two t-Butyl Ester Groups: These groups serve as protected forms of carboxylic acids. The t-butyl protecting group is stable under many reaction conditions but can be selectively removed under acidic conditions to reveal two terminal carboxyl groups. cenmed.combroadpharm.combroadpharm.com
This trifunctional nature allows for a branched conjugation strategy. A molecule can first be attached to the central amine. Subsequently, the t-butyl esters can be deprotected to allow the attachment of two additional molecules, creating a multivalent conjugate. This structure is particularly valuable in applications requiring the assembly of complex molecular architectures, such as in the development of Proteolysis-Targeting Chimeras (PROTACs), where precise spatial arrangement of different ligands is essential. medchemexpress.commedchemexpress.com The hydrophilic PEG3 spacers also enhance the water solubility of the entire construct, which is a significant advantage when working with hydrophobic biomolecules. broadpharm.com
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1814901-03-5 | cenmed.comcd-bioparticles.netruiaobio.com |
| Molecular Formula | C26H51NO10 | cenmed.comcd-bioparticles.netruiaobio.com |
| Molecular Weight | 537.7 g/mol | cenmed.comcd-bioparticles.net |
| Key Functional Groups | Secondary Amine, Two t-butyl esters | cenmed.comhodoodo.com |
Research Trajectories and Unanswered Questions Pertaining to Bifunctional PEG Scaffolds
The field of bifunctional and multifunctional linkers is rapidly advancing, driven by the need for more sophisticated therapeutic and diagnostic tools. A primary area of research is the development of scaffolds for tissue engineering, where linkers are used to create hydrogels that mimic the natural extracellular matrix. nih.govnih.gov These scaffolds can be engineered to be bioactive, promoting cell adhesion and tissue regeneration. nih.gov However, achieving the optimal balance between mechanical strength and biocompatibility remains a challenge. acs.org
Another major research trajectory is in drug delivery, particularly for targeted therapies like Antibody-Drug Conjugates (ADCs) and PROTACs. medchemexpress.combiochempeg.com The linker's design—its length, flexibility, and chemical nature—is now understood to be a critical factor that can significantly impact the efficacy and pharmacokinetics of the therapeutic. broadpharm.com For instance, the synthesis of macromolecules with different functional groups at their ends is a promising area of research for designing advanced materials. semanticscholar.org
Despite significant progress, several unanswered questions remain:
Synergistic Effects: How do the different components of a bifunctional scaffold—the linker, the therapeutic agent, and the scaffold material itself—interact to produce a synergistic therapeutic effect? nih.gov
Linker Optimization: While a vast library of linkers exists, how can researchers predictively design the optimal linker for a specific application without extensive empirical screening?
In Vivo Stability and Cleavage: For linkers designed to be cleaved in a specific biological environment, how can we ensure precise and efficient cleavage at the target site without premature degradation elsewhere in the body?
Immunogenicity of Complex Constructs: While PEG itself is known for low immunogenicity, how do complex, multi-arm PEG architectures influence the immune response, especially with long-term or repeated administration? mdpi.comresearchgate.net
Future research will likely focus on creating "smart" PEG linkers that can respond to specific biological stimuli, further enhancing the precision of drug delivery and tissue engineering applications. uni-mainz.de
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51NO10/c1-25(2,3)36-23(28)7-11-30-15-19-34-21-17-32-13-9-27-10-14-33-18-22-35-20-16-31-12-8-24(29)37-26(4,5)6/h27H,7-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUKFOGFKFISJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCNCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Nh Bis Peg3 T Butyl Ester
Rational Design of Synthetic Routes for NH-bis(PEG3-t-butyl ester)
The synthesis of NH-bis(PEG3-t-butyl ester) is a multi-step process that requires careful planning to ensure high purity and yield. The rational design of its synthetic routes involves the strategic selection of precursors and the optimization of reaction conditions.
Precursor Selection and Optimization of Reaction Conditions
The construction of NH-bis(PEG3-t-butyl ester) typically begins with commercially available PEGylated starting materials. A common precursor is a PEG chain functionalized with a leaving group on one end and a protected amine or carboxylic acid on the other. For instance, a key intermediate, Acid-PEG3-t-butyl ester, which contains a t-butyl protected carboxyl group and a terminal carboxylic acid, is often utilized. broadpharm.com The terminal carboxylic acid of this precursor can react with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) to form a stable amide bond. broadpharm.com
Table 1: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| Amine Protection | Boc₂O, DIPEA | Dichloromethane (B109758) | 0°C to RT | 3 hours | >90% |
| Amide Coupling | EDC, HATU | DMF | Room Temperature | 12 hours | >80% |
| Etherification | NaH | THF | 0°C to RT | 12 hours | Variable |
Multi-step Synthesis Pathways for High Purity and Yield
Achieving high purity and yield in the synthesis of NH-bis(PEG3-t-butyl ester) often necessitates a multi-step pathway. A convergent approach, where pre-functionalized PEG segments are combined, can be more efficient than a linear synthesis. This strategy helps to reduce the accumulation of side products and simplifies purification.
A potential synthetic route could involve the initial synthesis of a PEG3 chain with a terminal amine and a t-butyl ester. Two equivalents of this intermediate could then be reacted with a suitable electrophile to form the central secondary amine. Purification of intermediates at each step is critical. The hydrophilic nature of the PEG backbone can make traditional silica (B1680970) chromatography challenging. Therefore, techniques like size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed to ensure the high purity of the final product.
Investigation of the Chemoselective Deprotection of tert-Butyl Ester Moieties
The t-butyl ester groups of NH-bis(PEG3-t-butyl ester) serve as protecting groups for the carboxylic acid functionalities. Their selective removal, or deprotection, is a key transformation that unmasks the carboxyl groups for subsequent reactions, such as amide bond formation with amines.
Acid-Mediated Ester Cleavage Techniques and Their Efficacy
The most common method for the deprotection of t-butyl esters is acid-mediated hydrolysis. acsgcipr.org A variety of acids can be employed for this purpose, with the choice of acid and reaction conditions influencing the selectivity and efficiency of the cleavage. acsgcipr.org
Trifluoroacetic acid (TFA) is a widely used reagent for t-butyl ester deprotection. nih.gov It is typically used in a mixture with a suitable solvent like dichloromethane (DCM). google.com The concentration of TFA can be varied to control the rate of deprotection. For instance, a 20-50% (v/v) solution of TFA in DCM can achieve over 95% deprotection of Boc groups without degrading the PEG chain. The use of scavengers, such as triethylsilane or dithiothreitol, can be beneficial in preventing side reactions caused by the liberated tert-butyl cation. researchgate.net
Other acidic conditions that have been reported for t-butyl ester cleavage include aqueous phosphoric acid, which is considered an environmentally benign and mild reagent. organic-chemistry.orgorganic-chemistry.org Lewis acids, such as cerium(III) chloride (CeCl₃) in the presence of sodium iodide (NaI), have also been shown to selectively cleave t-butyl esters. organic-chemistry.org An efficient method using iron(III) chloride (FeCl₃) has also been developed for the deprotection of side-chain tert-butyl esters in both solution-phase and solid-phase peptide synthesis. acs.org
Table 2: Efficacy of Different Acid-Mediated Deprotection Methods
| Reagent | Conditions | Efficacy | Reference |
| Trifluoroacetic acid (TFA) | 20-50% in DCM, RT | >95% | |
| Aqueous Phosphoric Acid | High Yielding | organic-chemistry.orgorganic-chemistry.org | |
| CeCl₃·7H₂O/NaI | Refluxing acetonitrile (B52724) | Selective Cleavage | organic-chemistry.org |
| FeCl₃ | DCM, RT, 1.5h | Good Yield | acs.org |
Orthogonal Protecting Group Strategies in Complex Syntheses
In the synthesis of complex molecules, it is often necessary to employ multiple protecting groups that can be removed under different conditions. This is known as an orthogonal protecting group strategy. peptide.com The t-butyl ester group is a key component of such strategies due to its lability under acidic conditions, while being stable to basic and nucleophilic reagents. acsgcipr.org
A common orthogonal pairing is the use of a 9-fluorenylmethoxycarbonyl (Fmoc) group for amine protection and a t-butyl (tBu) group for carboxylic acid protection. iris-biotech.de The Fmoc group is base-labile and can be removed with piperidine, leaving the t-butyl ester intact. iris-biotech.de Subsequently, the t-butyl ester can be cleaved with an acid like TFA. This Fmoc/tBu strategy is widely used in solid-phase peptide synthesis (SPPS). iris-biotech.deresearchgate.net
The NH-bis(PEG3-t-butyl ester) can be incorporated into more complex structures by utilizing its central amine for further functionalization while the t-butyl esters remain protected. After subsequent synthetic steps, the t-butyl esters can be selectively removed to reveal the carboxylic acid groups for conjugation to other molecules. This allows for the sequential and controlled construction of intricate molecular architectures.
Mechanistic Insights into tert-Butyl Ester Deprotection
The acid-catalyzed deprotection of a t-butyl ester proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid. acsgcipr.org This protonation increases the electrophilicity of the carbonyl carbon.
Following protonation, the C-O bond between the carbonyl carbon and the tert-butyl group cleaves, leading to the formation of a stable tert-butyl carbocation and the free carboxylic acid. acsgcipr.orgacs.org The tert-butyl cation is a key intermediate in this process. stackexchange.comcommonorganicchemistry.com
The fate of the tert-butyl cation depends on the reaction conditions. It can be trapped by a nucleophile, deprotonate to form isobutylene (B52900) gas, or in some cases, alkylate sensitive functional groups present in the substrate. stackexchange.comcommonorganicchemistry.com For example, in peptide synthesis, the tert-butyl cation can alkylate tryptophan and methionine residues. nih.gov The use of scavengers is therefore crucial to mitigate these unwanted side reactions. The mechanism highlights the importance of carefully controlling the reaction conditions to ensure clean and efficient deprotection. A plausible mechanism for the Lewis acid-mediated deprotection involves the coordination of the Lewis acid (e.g., Fe(III)) to the oxygen atoms of the t-butyl ester, which weakens the C-O bond and facilitates its cleavage to form isobutene and the deprotected carboxylic acid. acs.org
Functionalization of the Primary Amine Group and its Derivatives
The primary amine group of NH-bis(PEG3-t-butyl ester) is a versatile functional handle that readily participates in several chemical transformations. This reactivity allows for the covalent attachment of this linker to a wide array of molecules and surfaces. The presence of the tert-butyl ester groups, which are generally stable under the conditions used to modify the amine, provides a latent functionality that can be deprotected in a subsequent step.
Amine Reactivity with Carboxylic Acids and Activated Esters (e.g., NHS Esters)
The primary amine of NH-bis(PEG3-t-butyl ester) can react with carboxylic acids to form stable amide bonds. medkoo.combiochempeg.com This reaction typically requires the use of coupling agents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. biochempeg.combroadpharm.com
A more common and highly efficient method for acylating the primary amine is through the use of activated esters, particularly N-hydroxysuccinimide (NHS) esters. thermofisher.com The reaction between the primary amine and an NHS ester proceeds readily under mild conditions, typically in a pH range of 7.2 to 9, to form a stable amide linkage, releasing NHS as a byproduct. thermofisher.comglenresearch.com This method is widely employed for bioconjugation and surface modification. hodoodo.com While NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, such as those of serine, threonine, and tyrosine, although this reactivity is generally lower and dependent on factors like pH and adjacent amino acids. nih.govstackexchange.com
The general reaction scheme is as follows:
Amine + Carboxylic Acid (with EDC/NHS) → Amide + Urea byproduct
Amine + NHS Ester → Amide + N-hydroxysuccinimide
| Reactant | Coupling/Activating Agent | Solvent | pH | Temperature | Reaction Time |
|---|---|---|---|---|---|
| Carboxylic Acid | EDC/NHS | DMF, DCM, or aqueous buffer | 4.5-7.2 | Room Temperature | 2-12 hours |
| NHS Ester | None | Aqueous buffer (Phosphate, Bicarbonate, Borate), DMF, DMSO | 7.2-8.5 | 4°C to Room Temperature | 0.5-4 hours |
Conjugation via Carbonyl Compounds (e.g., Aldehydes, Ketones)
The primary amine of NH-bis(PEG3-t-butyl ester) can be conjugated to molecules containing carbonyl groups, such as aldehydes and ketones, through a process called reductive amination. hodoodo.comcreativepegworks.com This two-step process first involves the formation of a Schiff base (an imine) between the amine and the carbonyl group. This intermediate is typically unstable and is therefore reduced in situ to a stable secondary amine. masterorganicchemistry.comlu.se
Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), as they are mild enough to selectively reduce the imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.comorganic-chemistry.org Sodium borohydride (B1222165) (NaBH4) can also be used. organic-chemistry.org The pH of the reaction is an important parameter to control for efficient imine formation and reduction. creativepegworks.cominterchim.fr This method is particularly useful for the N-terminal modification of peptides and proteins. interchim.frbiopharminternational.com
The general reaction scheme is:
Amine + Aldehyde/Ketone ⇌ Imine + H₂O
Imine + Reducing Agent → Secondary Amine
| Carbonyl Compound | Reducing Agent | Solvent | Typical pH | Key Features |
|---|---|---|---|---|
| Aldehyde | Sodium Cyanoborohydride (NaBH3CN) | Aqueous buffers, Methanol (B129727) | 6-7 | Selectively reduces imines over aldehydes. masterorganicchemistry.com |
| Ketone | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Dichloroethane, THF | Slightly acidic | Mild and selective, often used for sensitive substrates. organic-chemistry.org |
| Aldehyde/Ketone | Sodium Borohydride (NaBH4) | Methanol, Ethanol | Neutral to slightly basic | More reactive; may reduce the starting carbonyl if not controlled. organic-chemistry.org |
Derivatization for Alternative Reactive End-Groups
The primary amine of NH-bis(PEG3-t-butyl ester) serves as a synthetic precursor for the introduction of other reactive functionalities. This derivatization expands the range of possible conjugation chemistries. For instance, the amine can be converted into an azide (B81097) group, which can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). A compound structurally related to the subject of this article, NH-bis(PEG3-N3), contains two terminal azide groups and a central amine, highlighting this synthetic possibility. creative-biolabs.com
Another common transformation is the conversion of the amine to a maleimide (B117702) group, which is highly reactive towards thiols, forming stable thioether bonds. Alternatively, the amine can be reacted with isothiocyanates to form stable thiourea (B124793) linkages. creativepegworks.com These transformations allow for the site-specific attachment of the PEG linker to molecules containing complementary reactive groups.
Regioselective Modifications and Controlled Polymerization Approaches Involving PEG Linkers
The structure of NH-bis(PEG3-t-butyl ester) allows for regioselective modifications. The primary amine can be functionalized first, while the tert-butyl esters remain protected. These esters can then be hydrolyzed under acidic conditions to reveal terminal carboxylic acids, enabling further, distinct chemical transformations at the other ends of the PEG chains. broadpharm.comhodoodo.com This orthogonal reactivity is a key advantage in the synthesis of complex molecular architectures.
Applications in Bioconjugation and Biomedical Engineering
Strategies for Covalent Bioconjugation Utilizing NH-bis(PEG3-t-butyl ester)
The primary amine of NH-bis(PEG3-t-butyl ester) serves as a versatile nucleophile for covalent attachment to a variety of biomolecules through well-established bioconjugation chemistries. The choice of strategy depends on the available functional groups on the target biomolecule.
Conjugation to Peptides and Proteins: Enhancing Biocompatibility and Pharmacokinetics
The covalent attachment of PEG chains, known as PEGylation, is a widely used strategy to improve the therapeutic properties of peptides and proteins. peptide.com NH-bis(PEG3-t-butyl ester) can be effectively conjugated to peptides and proteins through its primary amine. This is typically achieved by targeting the ε-amino groups of lysine (B10760008) residues or the N-terminal α-amino group on the protein surface. The most common method involves the use of N-hydroxysuccinimide (NHS) esters, which react with the amine to form stable amide bonds. peptide.com
Functionalization of Nucleic Acids and Oligonucleotides
The modification of nucleic acids and oligonucleotides with PEG linkers is a critical strategy for improving their therapeutic potential. sciopen.com PEGylation can protect oligonucleotides from nuclease degradation and reduce renal clearance, thereby extending their systemic circulation time. sciopen.com Heterobifunctional PEG linkers, such as NH-bis(PEG3-t-butyl ester), can be incorporated into synthetic oligonucleotides during solid-phase synthesis or post-synthetically.
The amine group of NH-bis(PEG3-t-butyl ester) can be reacted with an activated phosphate (B84403) group on the oligonucleotide backbone or with a modified nucleobase containing a reactive functional group. Alternatively, the linker can be introduced via an amino-modifier phosphoramidite (B1245037) during automated DNA/RNA synthesis. The resulting PEGylated oligonucleotides can exhibit improved pharmacokinetic profiles and enhanced cellular uptake. The synthesis of a variety of heterobifunctional oligo(ethylene glycol) linkers with different reactive end groups has been described, highlighting the versatility of this approach for bioconjugation with nucleic acids. nih.govnih.gov
Surface Functionalization of Biomaterials and Nanoparticles
The surface properties of biomaterials and nanoparticles play a crucial role in their interaction with biological systems. Surface functionalization with PEG is a widely adopted technique to improve biocompatibility, reduce non-specific protein adsorption (biofouling), and prolong circulation times of nanocarriers. nih.gov
NH-bis(PEG3-t-butyl ester) can be used to modify the surfaces of biomaterials and nanoparticles that possess reactive functional groups such as carboxylic acids or activated esters. The primary amine of the linker can form stable amide bonds with these surfaces. The two PEG3 arms then create a hydrophilic and sterically hindered layer that minimizes interactions with opsonins and phagocytic cells, leading to a "stealth" effect. This strategy has been successfully applied to various types of nanoparticles, including those made from polymers and silica (B1680970). The branched structure of the PEG linker may provide a denser PEG layer compared to linear PEGs, further enhancing the anti-fouling properties. nih.gov
Impact of Poly(ethylene glycol) Length and Architecture on Conjugation Efficiency and Stability
The length and architecture (linear vs. branched) of the PEG linker are critical parameters that significantly influence the outcome of bioconjugation reactions and the properties of the resulting conjugates.
Evaluation of Steric Hindrance and Accessibility in Bioconjugates
The presence of PEG chains introduces steric hindrance, which can affect the accessibility of the conjugated biomolecule to its target receptor or enzyme. researchgate.netnih.gov While this shielding effect is beneficial for reducing immunogenicity and proteolytic degradation, excessive steric hindrance can negatively impact the biological activity of the protein or the hybridization potential of an oligonucleotide.
Influence on Drug-to-Antibody Ratios (DAR) in Conjugate Design
The use of branched linkers can help to mitigate the aggregation often seen with highly loaded ADCs, particularly when the payload is hydrophobic. labinsights.nl The hydrophilic PEG arms can effectively shield the hydrophobic drug molecules, improving the solubility and stability of the ADC. rsc.org This enables the generation of ADCs with higher DARs, which can lead to enhanced potency. bioengineer.org However, the length and branching of the PEG linker must be carefully optimized, as excessively long or bulky linkers can introduce steric hindrance that may affect the binding affinity of the antibody to its target antigen or the efficiency of payload release within the target cell. nih.gov
Advanced Bioconjugation Methodologies Employing NH-bis(PEG3-t-butyl ester)
The utility of NH-bis(PEG3-t-butyl ester) is most realized after its chemical modification into reactive heterobifunctional or homobifunctional linkers. The central secondary amine provides a key reaction site for the introduction of functionalities capable of participating in highly specific and efficient coupling reactions.
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone of modern bioconjugation due to its high efficiency, specificity, and biocompatibility. nih.gov NH-bis(PEG3-t-butyl ester) can be readily integrated into these protocols by functionalizing its central amine to introduce either an azide (B81097) or an alkyne group.
This transformation creates a branched linker with two terminal ester groups (which can be deprotected to carboxylic acids for further conjugation) and a central azide or alkyne handle for click reactions. For instance, the secondary amine can be reacted with an azide-containing electrophile, such as azidoacetic acid N-hydroxysuccinimide ester, to yield a di-ester, mono-azide branched linker. Conversely, an alkyne group can be introduced using reagents like propargyl bromide or pentynoic acid NHS ester.
The resulting functionalized linker serves as a versatile building block. The azide or alkyne group allows for the precise attachment of biomolecules, therapeutic agents, or imaging moieties that have been correspondingly modified with a complementary alkyne or azide. A general synthetic approach for creating such clickable heterobifunctional linkers often involves the modification of a hydroxyl or amine group on a PEG backbone to introduce the desired reactive moieties. adcreview.com
Table 1: Potential Click Chemistry Functionalization of NH-bis(PEG3-t-butyl ester) Core
| Core Compound | Functionalization Reaction | Resulting Linker Type | Click Chemistry Application |
|---|---|---|---|
| NH-bis(PEG3-t-butyl ester) | Acylation with Azido-NHS ester | Branched Azide Linker | CuAAC or SPAAC with alkyne-modified biomolecules |
This strategy enables the construction of complex bioconjugates with a high degree of control and precision. The PEG chains inherent in the linker's structure also confer favorable properties such as increased hydrophilicity and reduced immunogenicity to the final conjugate. broadpharm.com
The fundamental branched structure of NH-bis(PEG3-t-butyl ester) makes it an ideal scaffold for developing multi-arm PEG linkers. These linkers are particularly advantageous in applications requiring high payload capacity, such as in the development of antibody-drug conjugates (ADCs). axispharm.com
In ADC development, a key metric is the drug-to-antibody ratio (DAR), which represents the number of drug molecules attached to a single antibody. broadpharm.com Achieving a high DAR without compromising the antibody's stability and function is a significant challenge, as conjugating multiple hydrophobic drug molecules can lead to aggregation and reduced efficacy. broadpharm.com
Branched PEG linkers derived from scaffolds like NH-bis(PEG3-t-butyl ester) provide a solution to this problem. By functionalizing the two PEG arms (after deprotection of the t-butyl esters) and the central core, it is possible to attach multiple drug molecules to a single linker. This multi-arm linker can then be conjugated to a specific site on an antibody, thereby increasing the local concentration of the therapeutic payload and achieving a higher DAR. axispharm.com Research has shown that multi-arm PEG linkers enable the conjugation of hydrophobic drugs at higher DARs compared to linear linkers, without causing the aggregation issues often associated with increased drug loading. broadpharm.com
Table 2: Comparison of Linear vs. Branched Linkers in ADC Development
| Linker Type | Potential DAR | Key Advantages | Challenges |
|---|---|---|---|
| Linear PEG | Typically 2-4 | Simpler synthesis | Limited drug loading, potential for aggregation with hydrophobic drugs |
Role in Targeted Therapeutics and Drug Delivery Systems
Exploration of Proteolysis-Targeting Chimeras (PROTACs) Synthesis
Investigation of Structure-Activity Relationships in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the cell's own protein disposal machinery to eliminate disease-causing proteins. medchemexpress.com A PROTAC molecule typically consists of two active ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is not merely a spacer but plays a pivotal role in the efficacy of the PROTAC. nih.gov The length, composition, and flexibility of the linker, often a PEG chain, are critical determinants of the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation. nih.gov
The structure of the linker, such as that provided by NH-bis(PEG3-t-butyl ester), directly influences the structure-activity relationship (SAR) of PROTACs. The PEG component enhances the solubility and cell permeability of the often large and complex PROTAC molecules. chemrxiv.org The length of the PEG chain is a particularly sensitive parameter. A linker that is too short may sterically hinder the formation of a productive ternary complex, while an excessively long linker might lead to unproductive binding modes and reduced degradation efficiency. nih.gov
Research has demonstrated the profound impact of linker length on PROTAC activity. For instance, studies on soluble epoxide hydrolase (sEH) degraders revealed that a PROTAC with a PEG5 linker (21e) exhibited a maximal degradation (Dmax) of 35%, whereas a slightly longer PEG6 linker (21f) resulted in a lower Dmax of 20%. acs.org Conversely, in the development of hematopoietic prostaglandin (B15479496) D synthase (H-PGDS) degraders, a PROTAC with a PEG0 linker (no PEG units) demonstrated superior degradation activity compared to its counterpart with a PEG3 linker. jst.go.jp This highlights that the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.
The composition of the linker also plays a crucial role. Studies comparing PEG-based linkers with simple alkyl chains have shown that the inclusion of ether oxygens in the PEG backbone can influence the conformation and stability of the ternary complex through hydrogen bonding interactions. nih.gov However, in some cases, an alkyl linker may be preferred over a PEG linker of similar length, indicating that the relationship between linker composition and PROTAC activity is complex and requires empirical optimization for each new target. nih.gov
| Target Protein | PROTAC | Linker Composition | Degradation Efficiency (Dmax) | Reference |
|---|---|---|---|---|
| Soluble Epoxide Hydrolase (sEH) | PROTAC 21e | PEG5 | 35% | acs.org |
| Soluble Epoxide Hydrolase (sEH) | PROTAC 21f | PEG6 | 20% | acs.org |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | PROTAC(H-PGDS)-7 | PEG0 | Higher than PEG3 version | jst.go.jp |
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | PROTAC(H-PGDS)-4 | PEG3 | Lower than PEG0 version | jst.go.jp |
Controlled Release Systems and Stimuli-Responsive Materials Using PEG-based Linkers
Beyond their role in PROTACs, PEG-based linkers are instrumental in the development of controlled release systems and stimuli-responsive materials. These systems are designed to release a therapeutic agent at a specific site or time in response to a particular trigger, thereby enhancing efficacy and minimizing off-target effects. The t-butyl ester groups present in NH-bis(PEG3-t-butyl ester) are themselves sensitive to acidic conditions, allowing for deprotection and subsequent reactions, a principle that underlies some stimuli-responsive strategies.
pH-Responsive Systems: The tumor microenvironment is often characterized by a lower pH compared to healthy tissues. This acidity can be exploited to trigger drug release. PEG-based linkers incorporating acid-labile bonds, such as hydrazones or esters, can be designed to be stable at physiological pH (7.4) but cleave in the acidic milieu of a tumor or within the endosomes/lysosomes of cancer cells. nih.govroyalsocietypublishing.org For example, micelles constructed from PEG-poly(β-amino ester) (PEG-PBAE) copolymers have been shown to encapsulate drugs like thioridazine. nih.gov These micelles remain stable at neutral pH but rapidly release their payload in a weakly acidic environment, demonstrating pH-dependent cytotoxicity against cancer cells. nih.govresearchgate.net
Redox-Responsive Systems: The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (B108866) (GSH), compared to the extracellular space. This redox potential difference can be harnessed for targeted drug delivery. PEG linkers containing disulfide (-S-S-) or diselenide (-Se-Se-) bonds are stable in the bloodstream but are readily cleaved within cells, triggering the release of the conjugated drug. nih.govresearchgate.netrsc.org Nanoparticles functionalized with PEG through a disulfide bond have been shown to release doxorubicin (B1662922) significantly faster in the presence of GSH, demonstrating the potential for targeted intracellular drug delivery. rsc.org
Enzyme-Responsive Systems: Specific enzymes that are overexpressed in certain disease states, such as matrix metalloproteinases (MMPs) in tumors, can also be used as triggers for drug release. jst.go.jp PEG linkers can be designed with peptide sequences that are specifically recognized and cleaved by these enzymes. nofamerica.com For instance, the ADC Zynlonta utilizes a linker that includes an enzymatically cleavable Val-Ala sequence, ensuring that the cytotoxic payload is released specifically at the target site where the relevant enzymes are active. broadpharm.com
| Stimulus | Linker Chemistry | System Example | Drug Released | Release Condition | Reference |
|---|---|---|---|---|---|
| pH | Poly(β-amino ester) | PEG-PBAE micelles | Thioridazine | Weakly acidic pH (e.g., 5.5) | nih.govresearchgate.net |
| Redox | Disulfide bond | PEG-functionalized mesoporous silica (B1680970) nanoparticles | Doxorubicin | Presence of Glutathione (GSH) | rsc.org |
| Enzyme | Peptide (Val-Ala) | Antibody-Drug Conjugate (Zynlonta) | SG3199 | Cleavage by specific enzymes | broadpharm.com |
Applications in Polymer Chemistry and Material Science
Utilization of NH-bis(PEG3-t-butyl ester) as a Cross-linking Agent
Cross-linking agents are fundamental to the creation of three-dimensional polymer networks from linear or branched chains. NH-bis(PEG3-t-butyl ester) is particularly suited for this role due to its multiple reactive sites. cenmed.com It can connect different polymer chains, transforming them into a single, continuous network. This capability is central to the development of materials like hydrogels and other functional polymer systems. The hydrophilic PEG spacers also contribute to the solubility and biocompatibility of the resulting materials. broadpharm.com
Hydrogels are polymeric networks characterized by their ability to absorb and retain large volumes of water, giving them mechanical properties similar to soft biological tissues. nih.govnih.gov Polyethylene (B3416737) glycol (PEG) is a favored material for hydrogel synthesis in the biomedical field because of its established biocompatibility and non-toxic nature.
The synthesis of hydrogels using NH-bis(PEG3-t-butyl ester) can be envisioned through a multi-step process. Initially, the primary amine of the linker can be reacted with a polymer containing pendant carboxylic acid groups (e.g., poly(acrylic acid)). Subsequently, the t-butyl ester groups are removed to expose the carboxylic acids. These newly formed acid groups can then be reacted with an amine-containing polymer or small molecule cross-linker, often facilitated by carbodiimide (B86325) chemistry (EDC/NHS), to form the final cross-linked hydrogel network. broadpharm.com The resulting hydrogels possess characteristics imparted by the PEG chains, such as resistance to protein adsorption, which is crucial for biomedical implants.
Characterization of these hydrogels is essential to ensure they meet the requirements for their intended application.
Table 1: Key Characterization Parameters for Biomedical Hydrogels
| Parameter | Description | Typical Methods | Importance |
| Swelling Ratio | The ratio of the weight of the swollen hydrogel to its dry weight, indicating its water absorption capacity. nih.gov | Gravimetric analysis | Affects nutrient transport, mechanical properties, and drug release kinetics. |
| Mechanical Properties | The ability of the hydrogel to withstand physical stress, including its elasticity and compressive strength. nih.gov | Rheometry, Compression testing | Must match the mechanical environment of the target tissue (e.g., soft tissue vs. cartilage). |
| Porosity & Pore Size | The internal porous architecture of the hydrogel network. | Scanning Electron Microscopy (SEM), Mercury Porosimetry | Critical for cell infiltration, tissue ingrowth, and nutrient/waste exchange. nih.gov |
| Biocompatibility | The ability of the hydrogel to perform with an appropriate host response in a specific application. nih.govmdpi.com | In vitro cytotoxicity assays (e.g., MTT, Live/Dead), In vivo implantation studies | Essential to prevent inflammation, immune rejection, and ensure cell viability. |
| Degradation Profile | The rate at which the hydrogel breaks down in a physiological environment. | In vitro degradation studies in buffer (e.g., PBS) | Important for temporary scaffolds that should degrade as new tissue forms. nih.gov |
A key advantage of using a defined chemical cross-linker like NH-bis(PEG3-t-butyl ester) is the ability to create polymer networks with highly tunable properties. The physical and chemical characteristics of the network are directly related to its molecular structure, particularly the cross-linking density. nih.gov
By precisely controlling the stoichiometric ratio of the cross-linker to the polymer chains, the density of the resulting network can be adjusted. A higher concentration of NH-bis(PEG3-t-butyl ester) leads to a more densely cross-linked network. This tunability allows for the rational design of materials with specific properties tailored for a given application.
Table 2: Impact of Cross-linking Density on Polymer Network Properties
| Property | Low Cross-linking Density | High Cross-linking Density | Rationale |
| Swelling Capacity | High | Low | Fewer cross-links allow polymer chains to expand more freely and absorb more solvent. nih.gov |
| Mechanical Strength | Low (softer, more elastic) | High (stiffer, more brittle) | A higher number of covalent bonds per unit volume increases the material's modulus and resistance to deformation. nih.gov |
| Degradation Rate | Faster | Slower | A denser network presents a smaller surface area for hydrolytic or enzymatic attack and requires more bond cleavages to lose structural integrity. |
| Mesh Size | Large | Small | The average distance between cross-linking points is larger, allowing for easier diffusion of large molecules like proteins. |
Development of Polymeric Scaffolds for Tissue Engineering and Regenerative Medicine
Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, growth factors, and a supportive scaffold. nih.govresearchgate.net The scaffold serves as a temporary, three-dimensional template that mimics the natural extracellular matrix, providing mechanical support and guiding cell growth and tissue formation. nih.govmdpi.com Biodegradable synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL) are frequently used for scaffold fabrication. mdpi.comnih.gov
NH-bis(PEG3-t-butyl ester) can be employed as a sophisticated linker molecule in the fabrication of these scaffolds. It can be used to cross-link synthetic polymer chains to form a stable, porous 3D structure. Furthermore, its functional groups can be used to covalently attach bioactive molecules, such as cell adhesion peptides (e.g., RGD) or growth factors, to the scaffold surface. The PEG component of the linker enhances the hydrophilicity of otherwise hydrophobic polymer scaffolds (like PCL), which can improve cell attachment and proliferation. mdpi.com This surface functionalization is a critical strategy for creating bioactive scaffolds that actively promote tissue regeneration. nih.gov
Functionalization of Surfaces for Biosensing and Diagnostic Platforms
The performance of biosensors and diagnostic platforms is highly dependent on the quality of the sensor surface. Effective surface functionalization aims to achieve two primary goals: immobilizing specific biorecognition molecules (e.g., antibodies, enzymes, DNA) and preventing the non-specific adsorption of other molecules from the sample, which causes background noise and reduces sensitivity. axispharm.com
PEG derivatives are widely used for this purpose in a process known as PEGylation. NH-bis(PEG3-t-butyl ester) is an excellent candidate for creating high-performance biosensor surfaces. It can be anchored to a substrate (such as gold, glass, or silicon oxide) via its primary amine group. The flexible PEG arms then form a hydrophilic layer that acts as a barrier to repel non-specific protein binding. axispharm.com Following this, the terminal t-butyl esters can be deprotected to yield two carboxylic acid groups per linker molecule. These acid groups provide covalent attachment points for amine-containing biorecognition elements, a reaction often mediated by EDC/HATU chemistry. broadpharm.combroadpharm.com The branched nature of NH-bis(PEG3-t-butyl ester) allows for a higher density of these functional groups compared to a linear linker, potentially increasing the sensor's detection capacity. This strategy is valuable for developing sensitive and specific diagnostic tools for a variety of analytical applications. cd-bioparticles.net
Analytical and Characterization Methodologies for Pegylated Compounds
Chromatographic Techniques for Purity Assessment and Separation of Derivatives
Chromatographic methods are indispensable for assessing the purity of PEGylated compounds and for separating various derivatives that may arise during synthesis. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard, with Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC) being the most common modalities.
RP-HPLC is a powerful tool for separating molecules based on their hydrophobicity. For PEGylated compounds, this technique can effectively separate the desired product from unreacted starting materials, reagents, and byproducts with different polarities. biopharminternational.com The choice of stationary phase (e.g., C8 or C18) and the gradient of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like trifluoroacetic acid) are optimized to achieve the desired separation. nih.govnih.gov For instance, a study on monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates demonstrated that RP-HPLC could accurately quantify oligomer purity, with values of 98.7% for PEG8-Ts, 98.2% for PEG12-Ts, and 97.0% for PEG16-Ts, a feat that mass spectrometry struggled to achieve with the same accuracy. rsc.org
Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is particularly useful for analyzing high molecular weight PEG conjugates and for detecting aggregation. chempep.comamazonaws.com By using a column with a specific pore size, larger molecules (e.g., PEGylated proteins or aggregates) elute earlier than smaller molecules (e.g., free PEG or unconjugated protein). amazonaws.com SEC can be used to separate PEG-modified lysozymes with different numbers of attached PEG molecules, with the elution time decreasing as the number of bound PEG molecules increases.
The following table summarizes typical chromatographic conditions used for the analysis of PEGylated compounds, based on literature for analogous molecules.
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| RP-HPLC | Octadecyl-modified silica (B1680970) (C18) | Water/Methanol gradient | UV (280 nm) | Purity determination of monodisperse PEG-tosylates | rsc.org |
| RP-HPLC | Sepax Bio-C18 | Acetonitrile/TFA gradient | MS | Isolation of PEG-containing peptides | nih.gov |
| SEC | TSKgel G3000SWXL | Phosphate (B84403) Buffer | UV | Separation of PEG-modified lysozyme (B549824) species |
Spectroscopic Approaches for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are vital for the definitive structural confirmation of PEGylated compounds like NH-bis(PEG3-t-butyl ester). Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose. chempep.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For PEG derivatives, ¹H NMR is routinely used to confirm the presence of the characteristic repeating ethylene (B1197577) oxide units (-(CH₂CH₂O)-), which typically show a strong signal around 3.6 ppm. researchgate.netnih.gov The terminal groups of the PEG chain and any attached moieties will have distinct chemical shifts, allowing for the confirmation of a successful conjugation. For example, in a study of a PEG 400 derivative, the methylene (B1212753) protons adjacent to a carbonyl group appeared at δ = 3.55 and 4.06 ppm, confirming the esterification of the PEG. researchgate.net The integration of the NMR signals can be used to determine the degree of substitution and the molecular weight of the PEG derivative. researchgate.net The use of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the NMR solvent can be particularly advantageous as it often allows for the clear resolution of hydroxyl proton signals, which can otherwise be broad or exchangeable. researchgate.net For a compound like NH-bis(PEG3-t-butyl ester), ¹H NMR would be expected to show signals corresponding to the t-butyl groups (around 1.4 ppm), the PEG backbone, and the methylene groups adjacent to the ester and amine functionalities. nih.gov ¹³C NMR provides complementary information, with the PEG backbone carbons resonating around 70 ppm. researchgate.net
Mass Spectrometry (MS) is used to determine the molecular weight of the PEGylated compound and to confirm its identity. nih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for PEG analysis. rsc.orgnist.gov ESI-MS is often coupled with HPLC (LC-MS) to provide mass information for each separated component. nih.gov MALDI-Time of Flight (MALDI-TOF) MS is particularly useful for determining the molecular weight distribution of PEG polymers and their conjugates. nist.gov For a compound with a t-butyl ester protecting group, mass spectrometry can be used to monitor its removal (deprotection), as demonstrated in a study where the deprotection of Boc-Ala-OH was followed by observing the disappearance of the reactant peak and the appearance of the product peak. osti.gov
The following table provides representative NMR chemical shift data for functional groups relevant to PEGylated esters.
| Functional Group | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) | Reference |
| PEG backbone (-CH₂CH₂O-) | 3.6 | ~70 | researchgate.netresearchgate.net |
| Methylene adjacent to ester (α-CH₂) | 4.2 | - | nist.gov |
| Methylene adjacent to ester (β-CH₂) | 2.5 - 2.8 | - | nih.gov |
| tert-Butyl group (-C(CH₃)₃) | 1.4 | ~28 (quaternary C at ~80) | nih.gov |
Advanced Techniques for Conjugate Characterization (e.g., SDS-PAGE, SEC-MALS for Bioconjugates)
When PEG linkers like NH-bis(PEG3-t-butyl ester) are used to create bioconjugates, such as PEGylated proteins, more advanced analytical techniques are required to characterize the resulting complex molecule.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used technique to qualitatively assess the outcome of a PEGylation reaction. iosrjournals.org The attachment of PEG chains to a protein increases its hydrodynamic radius, causing it to migrate more slowly through the polyacrylamide gel than the unmodified protein. This results in a shift to a higher apparent molecular weight on the gel. sem.com.tr SDS-PAGE can be used to distinguish between unreacted protein, mono-PEGylated, di-PEGylated, and higher-order PEGylated species, which appear as distinct bands. sem.com.tr However, the relationship between migration and actual molecular weight is not linear for PEGylated proteins, and the bands are often broad due to the heterogeneity of the PEG polymer. iosrjournals.orgsem.com.tr It has also been noted that for certain types of PEG-protein linkages, such as those formed with PEG-maleimide, the PEG chain can be lost during the sample preparation for SDS-PAGE, leading to inaccurate results. nih.gov
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a powerful absolute method for the detailed characterization of PEGylated bioconjugates in solution. wyatt.com Unlike conventional SEC which relies on column calibration with standards, SEC-MALS directly measures the molar mass of the eluting species, independent of their shape or elution time. chromatographyonline.com This is crucial for PEGylated proteins, as their conformation is significantly different from that of standard protein markers. americanlaboratory.com By combining SEC with MALS, a UV detector, and a differential refractive index (dRI) detector, it is possible to determine not only the molar mass of the entire conjugate but also the mass of the protein and the PEG components separately. amazonaws.comwyatt.com This allows for the precise determination of the degree of PEGylation, the stoichiometry of the conjugate, and the extent of aggregation. amazonaws.comwyatt.com SEC-MALS is considered a gold standard for the characterization of PEGylated biologics and is often used in quality control and release testing. wyatt.com
Future Directions and Emerging Research Avenues
Computational Modeling and Predictive Design of PEGylated Systems
The rational design of drug delivery systems is increasingly benefiting from computational approaches like molecular dynamics (MD) simulations. nih.govnih.gov These methods provide atomic-level insights into the behavior of PEGylated molecules, which is often difficult to capture through experimental techniques alone. nih.govnih.govmdpi.com
Molecular simulations are a powerful tool for predicting how the attachment of polyethylene (B3416737) glycol (PEG) chains will influence the properties of a molecule or nanoparticle. researchgate.net Since the 1990s, the development of all-atom and coarse-grained (CG) force fields for PEG has enabled simulations of increasingly complex systems. nih.govnih.gov These simulations can predict the conformation, dynamics, and interactions of PEGylated entities with their environment, such as with solvents, proteins, or cell membranes. mdpi.comresearchgate.net
For a branched linker like NH-bis(PEG3-t-butyl ester), computational modeling can be particularly insightful. Key research questions that can be addressed include:
Steric Hindrance: Predicting the degree of steric shielding the PEG chains provide to an attached therapeutic agent, which can protect it from enzymatic degradation and reduce immunogenicity. nih.govwikipedia.org
Solubility and Aggregation: Modeling how the hydrophilic PEG chains improve the solubility of hydrophobic drugs and prevent aggregation. ekb.eg
Binding Interactions: Simulating the interaction between a PROTAC constructed with this linker and its target protein and E3 ligase, to optimize linker length and flexibility for efficient ternary complex formation.
Recent advances in computing power and simulation methodologies now allow for the modeling of large, complex systems, such as PEGylated nanoparticles interacting with cell membranes or anticancer drugs. nih.govnih.gov These simulations help in understanding how factors like PEG chain length and grafting density modulate the efficiency of drug delivery and release. researchgate.net By applying these computational tools to systems incorporating NH-bis(PEG3-t-butyl ester), researchers can rationally design more effective therapeutic and diagnostic agents, potentially reducing the time and cost of experimental screening. nih.gov
Applications of Computational Modeling for NH-bis(PEG3-t-butyl ester) Systems
This table outlines key areas where molecular dynamics simulations can be applied to predict the behavior and optimize the function of conjugates synthesized with NH-bis(PEG3-t-butyl ester).| Modeling Application | Research Objective | Predicted Parameters | Potential Impact |
|---|---|---|---|
| Conformational Analysis | Understand the 3D structure and flexibility of the linker and its conjugates. | Linker geometry, end-to-end distance, radius of gyration. researchgate.net | Optimization of linker length for PROTACs and ADCs. |
| Solvation & Hydrodynamics | Predict the interaction with aqueous environments and its effect on size. | Solvent accessible surface area, researchgate.net hydrodynamic radius. ekb.eg | Improved design for enhanced solubility and prolonged circulation time. ekb.eg |
| Interaction with Biomolecules | Simulate binding to target proteins, E3 ligases, or cell membranes. | Binding affinity, interaction energies, steric effects. researchgate.net | Rational design of high-efficacy PROTACs and targeted drug delivery systems. nih.gov |
| Nanoparticle Assembly | Model the self-assembly of conjugates into nanoparticles. | Particle size, stability, drug loading capacity. researchgate.net | Development of novel nanomedicines with controlled properties. |
Development of Novel Reaction Chemistries for NH-bis(PEG3-t-butyl ester)
The versatility of NH-bis(PEG3-t-butyl ester) stems from its distinct functional groups: a secondary amine and two t-butyl ester-protected carboxylic acids. hodoodo.com Future research will likely focus on developing novel and more efficient chemistries that leverage these groups for creating sophisticated bioconjugates.
The secondary amine group is a nucleophile that can react with various electrophiles, such as carboxylic acids (in the presence of activators), activated NHS esters, and carbonyls (aldehydes/ketones). hodoodo.comdcchemicals.com The two t-butyl ester groups serve as protected forms of carboxylic acids, which can be deprotected under acidic conditions to reveal carboxylate functionalities. dcchemicals.commedkoo.com This orthogonal reactivity is key to its utility.
Emerging research avenues in reaction chemistry include:
Advanced Bio-orthogonal Reactions: While the amine provides a site for traditional bioconjugation, derivatizing it can open up a world of modern ligation chemistries. For instance, converting the amine to an azide (B81097) or an alkyne would allow for highly specific and efficient "click chemistry" reactions (e.g., CuAAC or SPAAC). medchemexpress.comcd-bioparticles.net This enables the conjugation of molecules in complex biological media with minimal side reactions.
Site-Specific Conjugation: Developing methods to selectively modify one of the two t-butyl ester groups after deprotection would allow for the creation of even more complex, multi-functional constructs. This could involve enzymatic approaches or the use of sterically hindered reagents to favor mono-functionalization.
Cleavable Linker Strategies: Incorporating cleavable moieties into the structure is a major area of development for drug delivery systems like Antibody-Drug Conjugates (ADCs). biochempeg.com Future work could involve modifying the core structure of NH-bis(PEG3-t-butyl ester) to include functionalities that are sensitive to specific triggers within the target cell, such as pH, redox potential, or specific enzymes. broadpharm.com
Carbamate (B1207046) Linkages: Research has shown that carbamate linkages can offer higher stability compared to traditional ester linkages, particularly against enzymatic hydrolysis. nih.gov Developing synthetic routes to form carbamate bonds using the amine functionality of this linker could lead to more robust and stable bioconjugates. nih.gov
These new chemistries will expand the toolkit available to researchers, allowing for the construction of next-generation therapeutics with precisely controlled architectures and functionalities.
Integration of NH-bis(PEG3-t-butyl ester) in Multi-Modal Therapeutics
Multi-modal therapeutics, which combine diagnostic and therapeutic capabilities into a single agent (often called "theranostics"), represent a frontier in personalized medicine. The unique branched structure of NH-bis(PEG3-t-butyl ester) makes it an attractive scaffold for building such complex systems.
The linker's architecture allows for the attachment of multiple different molecular entities. For example, the central amine could be used to anchor the linker to a targeting ligand (like an antibody), while the two deprotected carboxylates could be conjugated to a therapeutic payload and an imaging agent, respectively.
Key areas for integration include:
Targeted Drug and Gene Delivery: The linker is already identified as a valuable component for PROTACs and ADCs. dcchemicals.commedchemexpress.comshigematsu-bio.com In these applications, it connects a targeting moiety (like an antibody or small molecule) to a therapeutic payload, ensuring the drug is delivered specifically to cancer cells, which can improve efficacy and reduce side effects. biochempeg.com The PEG chains enhance the solubility and in-vivo stability of the entire construct. ekb.egbiochempeg.com
Advanced Imaging Agents: By attaching imaging agents (e.g., fluorescent dyes or chelators for radiometals) to one of the linker's arms, it can be used to create targeted probes for diagnostics. creativepegworks.com PEGylation is known to improve the biodistribution of imaging agents, leading to clearer signals and reduced background accumulation in non-target organs. shigematsu-bio.com
Nanoparticle Functionalization: The linker can be used to functionalize the surface of nanoparticles. creativepegworks.com This can involve attaching targeting ligands to direct the nanoparticle to a specific tissue and using the PEG chains to provide a "stealth" coating that helps the nanoparticle evade the immune system, thereby increasing its circulation time. creativepegworks.com
The combination of these functions within a single system using NH-bis(PEG3-t-butyl ester) could enable real-time monitoring of drug accumulation in a tumor, allowing for the adjustment of therapy based on the diagnostic feedback.
Scalable Synthesis and Manufacturing Considerations for Research Compounds
As promising research compounds like those derived from NH-bis(PEG3-t-butyl ester) move towards more advanced preclinical and potentially clinical studies, the ability to produce them at a larger scale becomes critical. The synthesis and manufacturing of PEGylated compounds, especially complex, monodisperse linkers, present unique challenges. ekb.egbiochempeg.com
The synthesis of a multi-functional linker like NH-bis(PEG3-t-butyl ester) typically involves multiple steps, as seen in the synthesis of similar complex molecules. nih.gov Key considerations for scalable manufacturing include:
Process Optimization and Cost-Effectiveness: The manufacturing of PEGylated therapeutics can be expensive due to the cost of high-quality, activated PEG derivatives and the complexity of the synthesis and purification processes. ekb.egbccresearch.com Research into more efficient synthetic routes with fewer steps, higher yields, and less expensive starting materials is crucial.
Purity and Quality Control: For pharmaceutical applications, ensuring the purity and consistency of the final product is paramount. This requires robust analytical methods (e.g., NMR, LC/MS, HPLC) to characterize the product and confirm the absence of impurities or side products. nih.govthomasnet.com For monodisperse PEGs, confirming the exact molecular weight and low polydispersity is essential. biochempeg.com
Good Manufacturing Practice (GMP): For compounds intended for clinical use, manufacturing must adhere to GMP standards. This involves stringent control over the entire production process, from raw material sourcing to final product packaging, to ensure safety, quality, and reproducibility. thomasnet.com
Downstream Processing: Purification of the final PEGylated conjugate from unreacted starting materials and side products is often a significant challenge. Techniques like tangential flow filtration (TFF) and various forms of chromatography are commonly used but must be optimized for scalability. nih.gov
Addressing these manufacturing challenges is a key focus of translational research, aiming to make innovative PEGylated drugs and diagnostics more accessible and affordable. ekb.eg
Manufacturing Considerations for NH-bis(PEG3-t-butyl ester) Derivatives
This table summarizes the key challenges and required actions for the scalable production of research compounds based on NH-bis(PEG3-t-butyl ester).| Consideration | Challenge | Required Action | Relevant Techniques |
|---|---|---|---|
| Synthesis Scalability | Multi-step reactions with potentially low overall yield. nih.gov | Route scouting, process optimization, and development of continuous flow processes. | Flow chemistry, automated synthesis platforms. |
| Purity & Characterization | Ensuring monodispersity and absence of side-products. biochempeg.com | Development of robust analytical and purification protocols. | HPLC, LC/MS, NMR, Gel Permeation Chromatography (GPC). thomasnet.com |
| Cost of Goods | High cost of specialized raw materials and complex manufacturing. ekb.egbccresearch.com | Identify cost-effective starting materials and improve process efficiency. | Green chemistry principles, catalyst recycling. |
| Regulatory Compliance | Meeting stringent requirements for therapeutic use. | Implementation of GMP-compliant manufacturing processes. thomasnet.com | Quality assurance/quality control (QA/QC) systems, process validation. |
Q & A
Q. What are the established synthetic protocols for NH-bis(PEG3-t-butyl ester), and how do reaction conditions influence yield?
NH-bis(PEG3-t-butyl ester) is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS) between bifunctional PEG derivatives and tert-butyl-protected carboxylic acids. Key parameters include:
- Molar ratios : Excess PEG3-t-butyl ester (1.5–2 eq) to ensure complete amine conjugation .
- Solvent selection : Anhydrous DMF or DCM to minimize hydrolysis of NHS esters .
- Purification : Size-exclusion chromatography or preparative HPLC to isolate the product from unreacted PEG chains .
- Yield optimization requires monitoring reaction progress via TLC (Rf ~0.3–0.5 in EtOAc/hexane) or LC-MS for intermediates .
Q. Which analytical methods are most reliable for characterizing NH-bis(PEG3-t-butyl ester)?
- NMR spectroscopy : Confirm PEG chain integrity (δ 3.5–3.7 ppm for PEG protons) and tert-butyl group presence (δ 1.4 ppm) .
- Mass spectrometry (ESI-TOF) : Verify molecular weight (e.g., ~625.8 g/mol for the intact product) and detect hydrolyzed byproducts .
- HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
Q. What are the primary applications of NH-bis(PEG3-t-butyl ester) in drug delivery systems?
This compound serves as a heterobifunctional linker :
- The tert-butyl ester can be deprotected to expose carboxylic acids for conjugation with amine-containing biomolecules (e.g., antibodies, peptides) .
- PEG3 spacers enhance solubility and reduce steric hindrance in nanoparticle formulations .
- Example use: Constructing pH-sensitive prodrugs by linking chemotherapeutics to targeting moieties .
Advanced Research Questions
Q. How can reaction efficiency be optimized for NH-bis(PEG3-t-butyl ester) in aqueous vs. organic media?
- Organic solvents (e.g., DMF) : Higher coupling efficiency (>80%) due to NHS ester stability, but require post-synthesis dialysis for biocompatibility .
- Aqueous buffers (pH 7–8) : Limited to short reaction times (<2 hrs) to prevent hydrolysis; additives like sulfo-NHS improve stability .
- Critical parameter : Maintain stoichiometric control using real-time UV monitoring (280 nm for NHS depletion) .
Q. What strategies mitigate stability issues during long-term storage of NH-bis(PEG3-t-butyl ester)?
- Lyophilization : Store as a powder at -20°C under argon to prevent ester hydrolysis .
- Buffer formulation : Reconstitute in anhydrous DMSO (≤10% v/v) with desiccants to minimize moisture uptake .
- Quality checks : Periodic LC-MS analysis to detect degradation products (e.g., free PEG chains or deprotected acids) .
Q. How should researchers address contradictory solubility data in different solvent systems?
- PEG-dependent solubility : NH-bis(PEG3-t-butyl ester) is highly soluble in polar aprotic solvents (DMSO, DMF) but precipitates in aqueous buffers at >5 mg/mL. Use co-solvents (e.g., 10% PEG-400) to enhance aqueous stability .
- Data normalization : Report solubility as mg/mL ± SD across ≥3 independent trials under controlled humidity .
Q. What in vitro assays validate the biocompatibility of NH-bis(PEG3-t-butyl ester)-modified constructs?
- Hemolysis assay : Incubate with red blood cells (4 hrs, 37°C); <5% hemolysis indicates low toxicity .
- Cell viability (MTT assay) : Test on HEK-293 or HepG2 cells; IC50 >100 µM confirms safety for biological use .
- Serum stability : Monitor conjugate integrity in fetal bovine serum (37°C, 24 hrs) via SDS-PAGE .
Q. How do PEG chain length and tert-butyl group positioning influence bioconjugation efficiency?
- PEG3 vs. PEG4 : Shorter chains (PEG3) reduce steric interference but may limit solubility; optimize based on target biomolecule size .
- Spatial arrangement : Symmetric NH-bis structures enable dual functionalization (e.g., simultaneous drug and imaging probe attachment) .
- Case study : NH-bis(PEG3-t-butyl ester) outperformed PEG4 analogs in antibody-drug conjugate synthesis due to faster deprotection kinetics .
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve discrepancies in tert-butyl deprotection rates?
- Controlled variables : pH (use citrate buffer for acidic conditions), temperature (25°C vs. 37°C), and catalyst (e.g., TFA vs. HCl) .
- Analytical endpoints : Quantify free carboxylic acids via titration or fluorescence probes (e.g., FITC-lysine binding) .
- Statistical validation : Apply ANOVA to compare deprotection efficiency across ≥3 replicates .
Q. What methodologies are recommended for analyzing NH-bis(PEG3-t-butyl ester) in complex biological matrices?
- Sample preparation : Precipitate proteins with acetonitrile (1:4 v/v) to isolate the compound .
- Detection : UPLC-QTOF with MRM transitions (e.g., m/z 626.3 → 469.2 for the intact ester) .
- Limit of quantification (LOQ) : Typically 0.1–1 µg/mL in plasma, validated via spike-recovery experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
